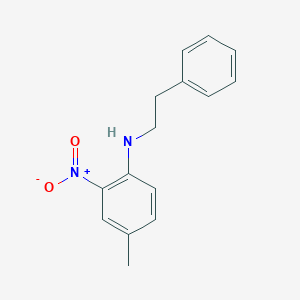
4-Methyl-2-nitro-N-(2-phenylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-nitro-N-(2-phenylethyl)aniline is an organic compound with the molecular formula C15H16N2O2. It is a derivative of aniline, characterized by the presence of a nitro group at the 2-position, a methyl group at the 4-position, and a phenylethyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-N-(2-phenylethyl)aniline typically involves the following steps:
Nitration of 4-Methylaniline: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the 2-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated product is then subjected to alkylation with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-nitro-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-Methyl-2-amino-N-(2-phenylethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-2-nitro-N-(2-phenylethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a precursor for the preparation of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is investigated for its potential use in the development of nonlinear optical materials and other advanced materials
Mécanisme D'action
The mechanism of action of 4-Methyl-2-nitro-N-(2-phenylethyl)aniline and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylethyl group may enhance the compound’s ability to interact with specific receptors or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitro-N-(2-phenylethyl)aniline: Similar structure but with an additional nitro group at the 4-position.
4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline: Similar structure but with a methylsulfonyl group instead of a nitro group at the 4-position.
Uniqueness
4-Methyl-2-nitro-N-(2-phenylethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
833454-97-0 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
4-methyl-2-nitro-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C15H16N2O2/c1-12-7-8-14(15(11-12)17(18)19)16-10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3 |
Clé InChI |
JXJBGMRPVPXQQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



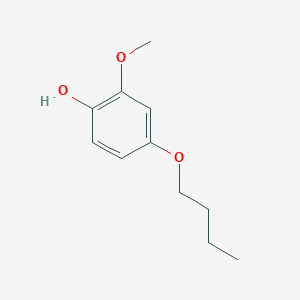
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
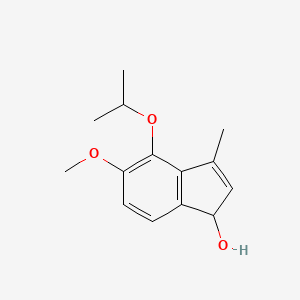
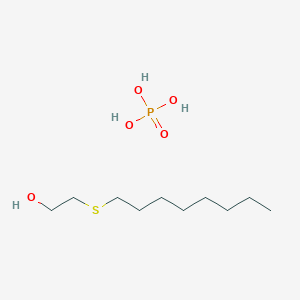
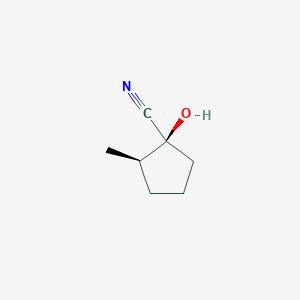

![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
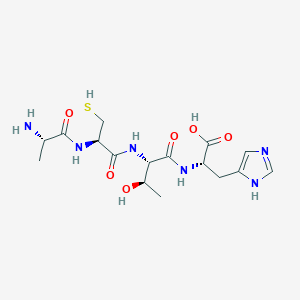
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)



![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
